An In-depth Technical Guide to 2-Bromo-6-methoxypyridin-3-ol (CAS 1379338-36-9)
An In-depth Technical Guide to 2-Bromo-6-methoxypyridin-3-ol (CAS 1379338-36-9)
A Core Component for Advanced Pharmaceutical Synthesis
Authored by: Your Senior Application Scientist
Introduction
2-Bromo-6-methoxypyridin-3-ol is a substituted pyridinol compound that holds significant interest for researchers and professionals in drug development. As a heterocyclic building block, its unique arrangement of a bromine atom, a methoxy group, and a hydroxyl group on the pyridine ring offers a versatile platform for chemical modification. Pyridone structures are recognized as "privileged scaffolds" in medicinal chemistry due to their ability to interact with a wide range of biological targets.[1] This guide provides a comprehensive overview of the known physical and chemical properties, safety information, and synthetic considerations for this valuable intermediate.
The strategic placement of the reactive bromine atom allows for various cross-coupling reactions, while the hydroxyl and methoxy groups can be manipulated to fine-tune the molecule's electronic properties and steric profile. This multi-functionality makes 2-Bromo-6-methoxypyridin-3-ol a key starting material for constructing more complex molecular architectures, particularly in the development of novel therapeutic agents.[2]
Physicochemical and Spectroscopic Properties
The fundamental properties of a compound are critical for its application in synthesis and drug design. The data below has been consolidated from chemical supplier technical data sheets.
Table 1: Physicochemical Properties of 2-Bromo-6-methoxypyridin-3-ol
| Property | Value | Source(s) |
| CAS Number | 1379338-36-9 | [3] |
| Molecular Formula | C₆H₆BrNO₂ | [3] |
| Molecular Weight | 204.02 g/mol | [3] |
| Physical Form | Solid | [3] |
| Purity | Typically ≥98% | [3] |
| Synonym(s) | 2-bromo-6-methoxy-3-pyridinol | [3] |
| InChI | 1S/C6H6BrNO2/c1-10-5-3-2-4(9)6(7)8-5/h2-3,9H,1H3 | [3] |
| InChIKey | PLAPIKZMILIDTM-UHFFFAOYSA-N | [3] |
While specific, publicly available spectroscopic data such as detailed ¹H NMR or ¹³C NMR spectra for this exact compound is limited, data for structurally similar compounds can provide valuable insights. For example, the proton NMR of a related compound, 2-bromo-3-methoxy-6-methylpyridine, shows the methoxy protons as a singlet around 3.87 ppm and the aromatic protons as doublets in the 7.04-7.10 ppm region.[4][5] It is reasonable to predict a similar pattern for the title compound, with shifts influenced by the hydroxyl group.
Reactivity and Synthetic Utility
The utility of 2-Bromo-6-methoxypyridin-3-ol in drug discovery stems from the reactivity of its functional groups. The pyridine ring, substituted with both an electron-donating methoxy group and an electron-withdrawing bromine atom, presents a unique electronic environment.
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The Bromine Atom: The C-Br bond is the primary site for synthetic elaboration. It is an excellent handle for palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, and Buchwald-Hartwig aminations. This allows for the facile introduction of a wide variety of aryl, heteroaryl, alkyl, and amino substituents at the 2-position, a common strategy for building molecular complexity.[6]
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The Hydroxyl Group: The phenolic hydroxyl group can undergo O-alkylation or O-acylation to introduce different side chains. Its acidity can also be exploited in various base-mediated reactions.
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The Methoxy Group: This group is generally stable but can be cleaved under harsh acidic conditions (e.g., with HBr) to reveal the corresponding pyridone, offering another pathway for derivatization.
Illustrative Synthetic Protocol: O-Alkylation
Objective: To demonstrate the reactivity of the hydroxyl group via methylation.
Materials:
-
2-Bromo-6-methoxypyridin-3-ol
-
Potassium carbonate (K₂CO₃), anhydrous
-
Iodomethane (CH₃I)
-
Acetone, anhydrous
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 2-Bromo-6-methoxypyridin-3-ol (1.0 eq), anhydrous potassium carbonate (2.0 eq), and anhydrous acetone.
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Addition of Alkylating Agent: To the stirred suspension, add iodomethane (1.5 eq) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: After the reaction is complete, cool the mixture to room temperature and filter off the solid potassium carbonate.
-
Isolation: Evaporate the solvent from the filtrate under reduced pressure.
-
Purification: Purify the resulting crude residue by silica gel column chromatography to yield the desired O-methylated product.
Causality in Protocol Design:
-
Choice of Base (K₂CO₃): Potassium carbonate is a mild and effective base for deprotonating the phenolic hydroxyl group, making it nucleophilic. It is easily removed by filtration.
-
Choice of Solvent (Acetone): Acetone is a polar aprotic solvent that readily dissolves the organic reactants but not the inorganic base, facilitating the reaction and simplifying the workup.
-
Use of Reflux: Heating the reaction increases the rate of this Sₙ2 reaction, ensuring it proceeds to completion in a reasonable timeframe.[4]
Safety and Handling
Proper handling of all chemical reagents is paramount for laboratory safety. Based on data for 2-Bromo-6-methoxypyridin-3-ol and structurally related compounds, the following precautions should be observed.[3][7]
-
Hazard Statements: The compound is classified as harmful if swallowed (H302), causes skin irritation (H315), and causes serious eye irritation (H319).[3] A related isomer also carries a warning for respiratory irritation (H335).[7]
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GHS Pictogram: GHS07 (Exclamation mark).[3]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety glasses or goggles, and a lab coat.[8] Work should be conducted in a well-ventilated fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place (recommended 2-8°C) under an inert atmosphere to prevent degradation.[3]
-
Accidental Release: In case of a spill, avoid generating dust.[9] Collect the material mechanically and place it in a suitable container for disposal. Ensure the area is well-ventilated.[8]
Conclusion
2-Bromo-6-methoxypyridin-3-ol is a well-defined chemical intermediate with significant potential for drug discovery and organic synthesis. Its trifunctional nature provides chemists with multiple avenues for creating diverse and complex molecules. Understanding its physicochemical properties, reactivity, and safety protocols is essential for its effective and safe utilization in a research and development setting. As the demand for novel therapeutics continues to grow, the importance of versatile building blocks like this one will undoubtedly increase.[10]
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